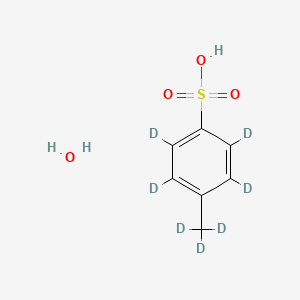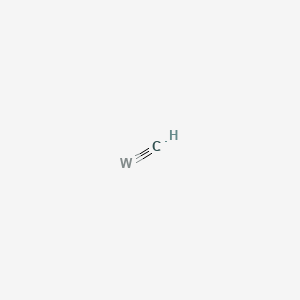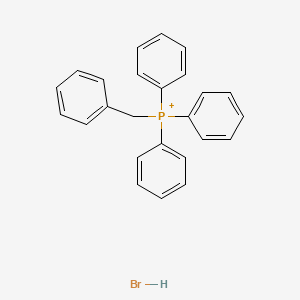
P-Toluene-D7-sulfonic acid H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluene-D7-sulfonic acid H2O, also known as 4-Methylbenzene-D7-sulfonic acid monohydrate, is a deuterated form of p-toluenesulfonic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The compound is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: P-Toluene-D7-sulfonic acid H2O is typically synthesized through the sulfonation of toluene-D7, which is toluene where the hydrogen atoms have been replaced by deuterium. The reaction involves the use of concentrated sulfuric acid as the sulfonating agent. The process can be summarized as follows:
Sulfonation Reaction: Toluene-D7 is reacted with concentrated sulfuric acid at elevated temperatures to produce P-Toluene-D7-sulfonic acid.
Purification: The crude product is purified by recrystallization from its concentrated aqueous solution, followed by azeotropic drying with toluene.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The sulfonation reaction is carried out in large reactors, and the purification steps are scaled up to handle larger quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: P-Toluene-D7-sulfonic acid H2O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
P-Toluene-D7-sulfonic acid H2O has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound is used in labeling studies due to the presence of deuterium, which helps in tracing molecular pathways.
Medicine: It is used in the synthesis of pharmaceuticals where deuterium labeling is required.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of P-Toluene-D7-sulfonic acid H2O involves its role as a strong acid catalyst. The sulfonic acid group is highly electron-withdrawing, which makes the compound an effective catalyst in various chemical reactions. The deuterium atoms do not significantly alter the chemical reactivity but are useful in tracing studies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
P-Toluenesulfonic acid: The non-deuterated form of the compound.
Benzenesulfonic acid: Another sulfonic acid with a similar structure but without the methyl group.
Sulfanilic acid: Contains an amino group instead of a methyl group.
Uniqueness: P-Toluene-D7-sulfonic acid H2O is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in research applications .
Propriétés
Numéro CAS |
1219795-22-8 |
|---|---|
Formule moléculaire |
C7H10O4S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2/i1D3,2D,3D,4D,5D; |
Clé InChI |
KJIFKLIQANRMOU-ANHTTWOXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)O)[2H].O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)












